1-Chloro-4-(2-chloropropan-2-yl)benzene physical and chemical properties
1-Chloro-4-(2-chloropropan-2-yl)benzene physical and chemical properties
Macromolecular Engineering and Kinetic Profiling of 1-Chloro-4-(2-chloropropan-2-yl)benzene
Executive Summary
1-Chloro-4-(2-chloropropan-2-yl)benzene, commonly referred to in literature as p-chlorocumyl chloride or a "minifer" (monofunctional initiator-transfer agent), is a cornerstone reagent in both macromolecular engineering and physical organic chemistry. As a Senior Application Scientist, I have structured this technical guide to transcend basic chemical data. Herein, we will dissect the causality behind its unique reactivity, its critical role in living carbocationic polymerization, and provide field-validated protocols designed to ensure high-fidelity experimental outcomes.
Physicochemical Profiling and Dual Reactivity
The structural architecture of 1-chloro-4-(2-chloropropan-2-yl)benzene features two distinct halogen environments: a highly stable aryl chloride and a highly labile tertiary benzylic chloride. This dichotomy is the foundation of its utility.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 1-Chloro-4-(2-chloropropan-2-yl)benzene |
| Common Synonyms | p-Chlorocumyl chloride; 2-(4-chlorophenyl)-2-chloropropane |
| CAS Number | 14276-97-2[1] |
| Molecular Formula | C₉H₁₀Cl₂[1] |
| Molecular Weight | 189.08 g/mol [1] |
| Boiling Point | 235.6 ± 15.0 °C (Predicted)[1] |
| Density | 1.160 ± 0.06 g/cm³[1] |
| LogP | 3.81[2] |
Causality of Reactivity: Under standard Lewis acid catalysis (e.g., BCl₃, TiCl₄), the aryl chloride remains entirely inert due to the high bond dissociation energy of the sp² carbon-chlorine bond. Conversely, the sp³ benzylic carbon readily undergoes heterolysis to form a resonance-stabilized p-chlorocumyl carbocation[3].
The "Inifer" Paradigm in Living Carbocationic Polymerization
The concept of the "inifer" (initiator-transfer agent) was pioneered to achieve truly living carbocationic polymerization, particularly for isobutylene[3]. 1-Chloro-4-(2-chloropropan-2-yl)benzene acts as a monofunctional inifer ("minifer")[4].
Why the para-chloro substitution? In living polymerizations, a fundamental kinetic requirement is that the rate of initiation ( Ri ) must be greater than or equal to the rate of propagation ( Rp ) to achieve a narrow molecular weight distribution[5]. The unsubstituted cumyl cation is highly stable, which can lead to sluggish initiation relative to propagation. By introducing a para-chloro group, we exert a mild electron-withdrawing inductive effect (-I) that slightly destabilizes the carbocation, fine-tuning its reactivity. This precise electronic tuning ensures rapid, quantitative initiation of isobutylene while suppressing unwanted chain-breaking events[6].
Logical workflow of the Inifer mechanism in living carbocationic polymerization.
Solvolysis Kinetics and the Brown-Okamoto σ+ Constant
Beyond polymer chemistry, p-chlorocumyl chloride is a benchmark substrate in physical organic chemistry. The solvolysis of cumyl chlorides in 90% aqueous acetone at 25 °C is the defining reaction for establishing Brown-Okamoto σ+ substituent constants.
The σ+ value for the p-chloro group is +0.11. This positive value quantitatively demonstrates that the substituent is net electron-withdrawing during electrophilic reactions where a positive charge develops at the benzylic position. Consequently, the solvolysis rate of p-chlorocumyl chloride is slower than that of unsubstituted cumyl chloride, providing a predictable kinetic profile that researchers use to calibrate linear free-energy relationships.
Reaction pathway for the solvolysis of p-chlorocumyl chloride in aqueous media.
Validated Experimental Protocols
To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to guarantee reproducibility.
Protocol A: Synthesis and Purification of p-Chlorocumyl Chloride
Commercial sources of tertiary benzylic chlorides often contain degradation products (e.g., elimination to styrene derivatives) due to moisture sensitivity. Fresh, in-house synthesis is highly recommended.
-
Preparation: Dissolve 10.0 g of p-chloro- α -methylstyrene in 50 mL of anhydrous dichloromethane (DCM) in a flame-dried Schlenk flask under an argon atmosphere.
-
Hydrochlorination: Cool the reaction vessel to 0 °C using an ice bath. Causality: Operating at 0 °C maximizes the solubility of HCl gas in the solvent while thermodynamically suppressing the oligomerization of the styrene derivative.
-
Reaction: Bubble anhydrous HCl gas through the solution for 2 hours.
-
Isolation: Purge the system with argon to remove excess HCl. Remove the DCM under reduced pressure at room temperature. Critical Note: Do not apply heat during solvent evaporation, as thermal stress induces dehydrohalogenation back to the starting material.
-
Self-Validation: Analyze the crude product via ¹H NMR (CDCl₃). The protocol is validated by the complete disappearance of vinylic protons (approx. 5.3 ppm) and the emergence of a sharp six-proton singlet at ~1.9 ppm representing the gem-dimethyl groups.
Protocol B: Living Carbocationic Polymerization of Isobutylene
This protocol utilizes the p-chlorocumyl chloride/BCl₃ system to synthesize telechelic polyisobutylene with a narrow molecular weight distribution[3].
-
Reactor Setup: Bake all glassware at 150 °C overnight and assemble hot under dry nitrogen. Causality: Adventitious water acts as a potent co-initiator in carbocationic systems, which will destroy molecular weight control[5].
-
Solvent System: In a glovebox, prepare a solvent mixture of methyl chloride (CH₃Cl) and hexanes (40/60 v/v) and cool to -50 °C. Causality: CH₃Cl provides the necessary dielectric constant to solvate the propagating carbocation, while hexanes maintain the solubility of the growing hydrophobic polyisobutylene chain. Cryogenic temperatures are mandatory to suppress chain transfer to the monomer[3].
-
Reagent Loading: Add 0.01 M of p-chlorocumyl chloride (initiator) and 0.005 M of 2,6-di-tert-butylpyridine (DtBP). Causality: DtBP acts as a non-nucleophilic proton trap. It scavenges any protons generated from trace moisture without interfering with the Lewis acid, ensuring that 100% of the polymer chains are initiated exclusively by the p-chlorocumyl chloride[5].
-
Monomer Addition: Condense 1.0 M of isobutylene into the reactor.
-
Initiation: Rapidly inject 0.05 M of BCl₃ to initiate the polymerization.
-
Quenching: After 60 minutes, quench the living ends by injecting pre-chilled anhydrous methanol. This destroys the BCl₃ complex and leaves a well-defined tertiary chloride end-group on the polymer[3].
-
Self-Validation: Precipitate the polymer in excess methanol, dry under vacuum, and analyze via Gel Permeation Chromatography (GPC). The system is validated if the polydispersity index (PDI) is < 1.2, confirming the absence of chain termination and transfer events.
Sources
- 1. 1-Chloro-4-(2-chloropropan-2-yl)benzene CAS#: 14276-97-2 [m.chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Cationic Copolymerization of Isobutylene with 4-Vinylbenzenecyclobutylene: Characteristics and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
